![molecular formula C10H18N2O2 B13947613 2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Amino-2-azaspiro[44]nonan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the amino and acetic acid functional groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce any oxidized functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
- 2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride
Uniqueness
2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of both amino and acetic acid functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C10H18N2O2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2-(8-amino-2-azaspiro[4.4]nonan-2-yl)acetic acid |
InChI |
InChI=1S/C10H18N2O2/c11-8-1-2-10(5-8)3-4-12(7-10)6-9(13)14/h8H,1-7,11H2,(H,13,14) |
InChIキー |
LCGNMNDRKAUJEN-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCN(C2)CC(=O)O)CC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


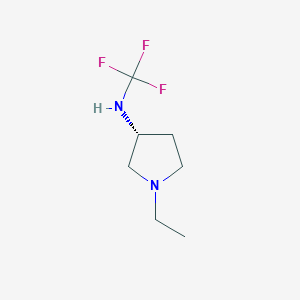

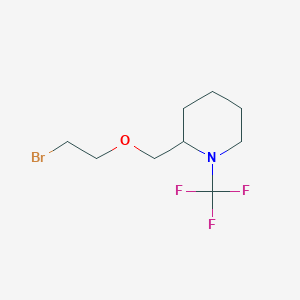
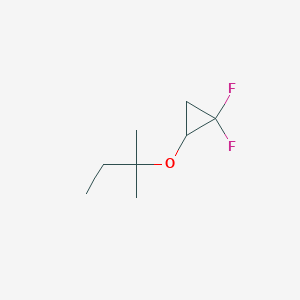
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13947563.png)
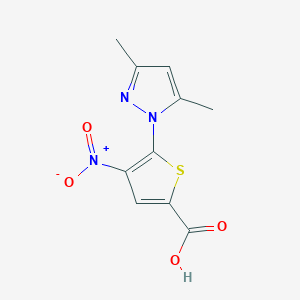

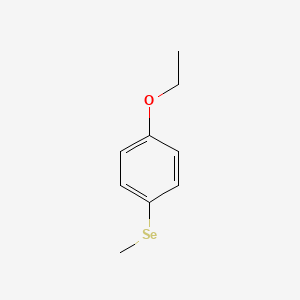
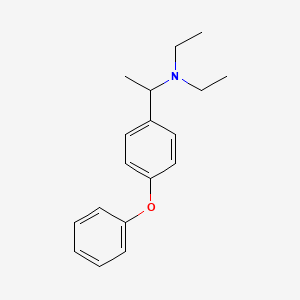


![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)

![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
